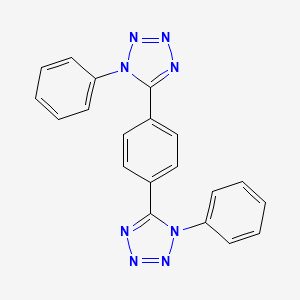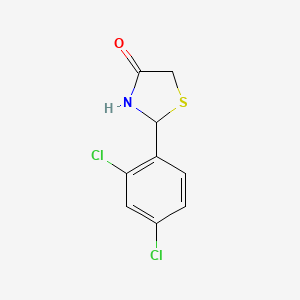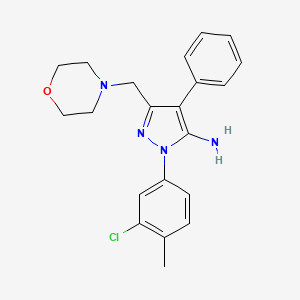
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole), also known as PPT, is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmacology due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood. However, it has been proposed that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may act as a DNA intercalator, disrupting the structure of DNA and inhibiting cell proliferation. 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has also been shown to modulate the activity of certain enzymes and proteins, suggesting that it may have a broader range of biological activities.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can induce apoptosis in cancer cells and modulate the activity of immune cells. In vivo studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can inhibit tumor growth and modulate the immune response in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in various fields. However, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) also has some limitations. It is relatively insoluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole). One area of interest is the development of new methods for the synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds. Another area of interest is the investigation of the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and its potential as a therapeutic agent. Additionally, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may have potential applications in the development of new materials and catalysts. Further research is needed to fully explore the potential of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds.
Métodos De Síntesis
The synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) involves the reaction of 1-phenyl-1H-tetrazole with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction yields 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) as a white powder, which can be purified through recrystallization. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential applications in various scientific research fields, including materials science, organic chemistry, and pharmacology. In materials science, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a building block for the synthesis of metal-organic frameworks and other complex materials. In organic chemistry, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a ligand in catalytic reactions. In pharmacology, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential as an anticancer agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
1-phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N8/c1-3-7-17(8-4-1)27-19(21-23-25-27)15-11-13-16(14-12-15)20-22-24-26-28(20)18-9-5-2-6-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXMSHDNGQIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5225268.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5225289.png)

![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5225318.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)
![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)


